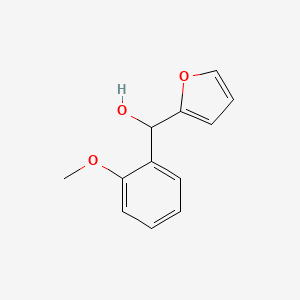

Furan-2-yl(2-methoxyphenyl)methanol

説明

Structure

3D Structure

特性

IUPAC Name |

furan-2-yl-(2-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-14-10-6-3-2-5-9(10)12(13)11-7-4-8-15-11/h2-8,12-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVWTLFJLOJXFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Structural Elucidation of Furan-2-yl(2-methoxyphenyl)methanol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the structural characterization of furan-2-yl(2-methoxyphenyl)methanol, a molecule of significant interest to researchers, scientists, and drug development professionals. The confluence of the furan scaffold, a prevalent motif in medicinal chemistry, and the methoxy-substituted phenyl ring, a key modulator of pharmacokinetic properties, makes a thorough understanding of its three-dimensional structure and spectroscopic signature paramount. This document outlines a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. While specific experimental data for this exact molecule is not widely published, this guide leverages data from closely related analogs and foundational spectroscopic principles to present a robust, predictive analysis. Each section details not only the expected data but also the underlying scientific rationale for the experimental design and data interpretation, providing a self-validating system for its structural confirmation.

Introduction: The Significance of Furan-2-yl(2-methoxyphenyl)methanol in Drug Discovery

The furan nucleus is a cornerstone in the design of novel therapeutic agents, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The five-membered aromatic heterocycle can act as a bioisosteric replacement for a phenyl ring, often improving solubility and metabolic stability.[3] Concurrently, the methoxy group is a powerful tool in medicinal chemistry, capable of influencing a molecule's conformation, metabolic stability, and binding affinity to biological targets through its electronic and steric properties.[4][5] The strategic combination of these two pharmacophores in furan-2-yl(2-methoxyphenyl)methanol presents a molecule with significant potential in drug discovery programs.

A definitive structural characterization is the bedrock upon which all further development rests. It confirms the successful synthesis of the target molecule, provides insights into its reactivity and potential intermolecular interactions, and is a prerequisite for computational modeling and structure-activity relationship (SAR) studies. This guide provides the technical roadmap for achieving this critical analytical milestone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For furan-2-yl(2-methoxyphenyl)methanol, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of furan-2-yl(2-methoxyphenyl)methanol in a suitable deuterated solvent, such as chloroform-d (CDCl₃), is expected to exhibit distinct signals for each unique proton environment. The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants, based on the analysis of structurally similar compounds, including (S)-1-(2-methoxyphenyl)ethanol.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H5' (furan) | ~7.40 | dd | J = 1.8, 0.8 | Most deshielded furan proton due to proximity to oxygen and the aromatic system. |

| H3' (furan) | ~6.35 | dd | J = 3.2, 1.8 | Typical chemical shift for a furan proton at the 3-position. |

| H4' (furan) | ~6.25 | dd | J = 3.2, 0.8 | Shielded relative to H5' and H3'. |

| Aromatic (phenyl) | 6.85 - 7.30 | m | - | Complex multiplet arising from the four protons on the substituted phenyl ring. |

| CH (carbinol) | ~5.80 | s | - | Benzylic proton deshielded by the adjacent furan and phenyl rings and the hydroxyl group. |

| OH | variable (e.g., 2.5-4.0) | br s | - | Chemical shift is concentration and solvent dependent; typically a broad singlet. |

| OCH₃ | ~3.85 | s | - | Characteristic singlet for a methoxy group attached to an aromatic ring. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2' (furan) | ~155.0 | Carbon bearing the substituent, significantly deshielded. |

| C5' (furan) | ~142.0 | Deshielded furan carbon. |

| C3' (furan) | ~110.0 | Shielded furan carbon. |

| C4' (furan) | ~108.0 | Shielded furan carbon. |

| Aromatic C-O (phenyl) | ~156.0 | Carbon attached to the electron-donating methoxy group. |

| Aromatic C-CH (phenyl) | ~130.0 | Quaternary carbon attached to the carbinol group. |

| Aromatic CH (phenyl) | 110.0 - 129.0 | Signals for the four CH carbons of the phenyl ring. |

| CH (carbinol) | ~70.0 | Carbon of the secondary alcohol, deshielded by two aromatic rings and an oxygen atom. |

| OCH₃ | ~55.5 | Typical chemical shift for a methoxy group on a phenyl ring. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified furan-2-yl(2-methoxyphenyl)methanol in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Ensure a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to approximately 0-220 ppm.

-

Use a sufficient number of scans (e.g., 1024 or more) and an appropriate relaxation delay (e.g., 2 seconds) to ensure the detection of all carbon signals, including quaternary carbons.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of furan-2-yl(2-methoxyphenyl)methanol is predicted to show characteristic absorption bands for the O-H, C-H, C=C, and C-O bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| 3600-3200 | O-H stretch (alcohol) | Broad, Strong | Characteristic of a hydrogen-bonded hydroxyl group. |

| 3150-3100 | C-H stretch (furan) | Medium | Aromatic C-H stretching in the furan ring. |

| 3080-3010 | C-H stretch (phenyl) | Medium | Aromatic C-H stretching in the phenyl ring. |

| 2950-2850 | C-H stretch (methoxy) | Medium | Aliphatic C-H stretching of the methyl group. |

| 1600 & 1495 | C=C stretch (phenyl) | Medium-Strong | Aromatic ring stretching vibrations. |

| 1580 & 1505 | C=C stretch (furan) | Medium-Strong | Furan ring stretching vibrations. |

| 1250 & 1030 | C-O stretch (ether) | Strong | Asymmetric and symmetric C-O-C stretching of the methoxy group. |

| 1150-1050 | C-O stretch (alcohol) | Strong | C-O stretching of the secondary alcohol. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A small drop of the purified liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared, and a drop placed on a salt plate, allowing the solvent to evaporate.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the pure salt plates).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum

For furan-2-yl(2-methoxyphenyl)methanol (C₁₂H₁₂O₃), the expected molecular weight is 204.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 204. Key fragmentation patterns would likely involve the loss of water, the methoxy group, and cleavage at the benzylic position.

| m/z | Proposed Fragment | Rationale |

| 204 | [C₁₂H₁₂O₃]⁺ | Molecular ion (M⁺) |

| 186 | [C₁₂H₁₀O₂]⁺ | Loss of H₂O |

| 173 | [C₁₁H₉O₂]⁺ | Loss of OCH₃ |

| 121 | [C₇H₅O₂]⁺ | Cleavage of the benzylic C-C bond (methoxyphenylcarbonyl cation) |

| 95 | [C₅H₅O]⁺ | Cleavage of the benzylic C-C bond (furfuryl cation) |

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the purified compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a moderate rate (e.g., 10 °C/min) to a final temperature of 280 °C and hold for several minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

-

Data Analysis: Identify the peak corresponding to furan-2-yl(2-methoxyphenyl)methanol in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Sources

furan-2-yl(2-methoxyphenyl)methanol 1H and 13C NMR chemical shifts

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Features of Furan-2-yl(2-methoxyphenyl)methanol

Introduction

Furan-2-yl(2-methoxyphenyl)methanol is a diarylmethanol derivative incorporating both a furan and a methoxy-substituted phenyl ring. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and useful chemical properties. Unambiguous structural confirmation and purity assessment are paramount in the development of compounds containing this motif. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of furan-2-yl(2-methoxyphenyl)methanol. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectral characteristics of this compound for identification, characterization, and quality control purposes. The guide details the assignment of chemical shifts, explains the underlying structural and electronic factors influencing these shifts, and provides a validated experimental protocol for data acquisition.

Molecular Structure and Atom Numbering

A systematic atom numbering scheme is essential for the unambiguous assignment of NMR signals. The structure and numbering for furan-2-yl(2-methoxyphenyl)methanol used throughout this guide are presented below. This numbering facilitates the correlation of specific atoms to their corresponding peaks in the ¹H and ¹³C NMR spectra.

Figure 1: Molecular structure and atom numbering scheme for furan-2-yl(2-methoxyphenyl)methanol.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The spectrum of furan-2-yl(2-methoxyphenyl)methanol is characterized by distinct signals for the furan, methoxyphenyl, methoxy, hydroxyl, and benzylic protons. All data presented were acquired in deuterated chloroform (CDCl₃), a standard solvent for non-polar to moderately polar organic compounds.

¹H NMR Data Summary

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Hα | 5.95 | s | - | 1H | Benzylic CH |

| H5 | 7.37 | dd | 1.8, 0.9 | 1H | Furan H5 |

| H3 | 6.18 | dd | 3.2, 0.9 | 1H | Furan H3 |

| H4 | 6.31 | dd | 3.2, 1.8 | 1H | Furan H4 |

| H6' | 7.42 | dd | 7.7, 1.7 | 1H | Phenyl H6' |

| H3' | 6.96 | d | 8.3 | 1H | Phenyl H3' |

| H4' | 7.27 | ddd | 8.3, 7.7, 1.7 | 1H | Phenyl H4' |

| H5' | 6.89 | td | 7.7, 1.0 | 1H | Phenyl H5' |

| OCH₃ | 3.85 | s | - | 3H | Methoxy |

| OH | ~2.5-3.5 | br s | - | 1H | Hydroxyl |

Note: The chemical shift of the hydroxyl (OH) proton is variable and depends on concentration, temperature, and solvent purity. It often appears as a broad singlet.

Interpretation of the ¹H NMR Spectrum

-

Furan Protons (H3, H4, H5): The three protons on the furan ring appear as distinct doublets of doublets, a characteristic pattern for a 2-substituted furan. H5 (δ 7.37) is the most deshielded due to the anisotropic effect of the ring oxygen. H3 (δ 6.18) and H4 (δ 6.31) are located at higher fields. The coupling constants are typical for furan systems: ³J(H4-H5) ≈ 1.8 Hz, ³J(H3-H4) ≈ 3.2 Hz, and ⁴J(H3-H5) ≈ 0.9 Hz.

-

Methoxyphenyl Protons (H3', H4', H5', H6'): The four aromatic protons of the 2-methoxyphenyl group display a complex splitting pattern due to ortho, meta, and para couplings. H6' (δ 7.42) is shifted downfield due to its proximity to the electron-withdrawing benzylic alcohol group. The remaining protons (H3', H4', H5') appear in the expected aromatic region between δ 6.89 and 7.27. The ortho-coupling between adjacent protons (e.g., ³J(H3'-H4')) is the largest (7-8 Hz).

-

Benzylic Proton (Hα): The single proton on the carbon connecting the two rings (Cα) appears as a sharp singlet at δ 5.95. Its downfield shift is attributed to the deshielding effects of the adjacent oxygen atom and the two aromatic rings. The absence of coupling indicates no adjacent protons.

-

Methoxy Protons (OCH₃): The three equivalent protons of the methoxy group give rise to a sharp singlet at δ 3.85, a characteristic chemical shift for aryl methyl ethers.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum of furan-2-yl(2-methoxyphenyl)methanol shows distinct signals for each of the 12 unique carbon atoms in the molecule.

¹³C NMR Data Summary

| Atom Number | Chemical Shift (δ, ppm) | Assignment |

| Cα | 68.3 | Benzylic CH-OH |

| C2 | 156.4 | Furan C2 |

| C3 | 106.8 | Furan C3 |

| C4 | 110.3 | Furan C4 |

| C5 | 142.1 | Furan C5 |

| C1' | 130.3 | Phenyl C1' |

| C2' | 156.6 | Phenyl C2' |

| C3' | 110.6 | Phenyl C3' |

| C4' | 128.9 | Phenyl C4' |

| C5' | 120.9 | Phenyl C5' |

| C6' | 127.6 | Phenyl C6' |

| OCH₃ | 55.4 | Methoxy |

Interpretation of the ¹³C NMR Spectrum

-

Benzylic Carbon (Cα): The benzylic carbon attached to the hydroxyl group appears at δ 68.3. This upfield shift relative to the aromatic carbons is characteristic of sp³-hybridized carbons bonded to an electronegative oxygen atom.

-

Furan Carbons (C2, C3, C4, C5): The carbon atoms of the furan ring resonate in the aromatic region. C2 (δ 156.4), being attached to both the ring oxygen and the benzylic carbon, is the most deshielded. C5 (δ 142.1) is also significantly deshielded by the oxygen atom. The protonated carbons, C3 (δ 106.8) and C4 (δ 110.3), appear at higher fields.

-

Methoxyphenyl Carbons (C1' to C6'): The six carbons of the phenyl ring show distinct chemical shifts. C2' (δ 156.6), bonded to the strongly electron-donating methoxy group, is the most deshielded aromatic carbon. The quaternary carbon C1' (δ 130.3) is also downfield. The remaining carbons (C3' to C6') appear in the range of δ 110.6 to 128.9, with their specific shifts influenced by the combined electronic effects of the methoxy and benzylic alcohol substituents.

-

Methoxy Carbon (OCH₃): The carbon of the methoxy group gives a characteristic signal at δ 55.4, consistent with an sp³-hybridized carbon attached to an oxygen atom.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a validated method for obtaining high-quality ¹H and ¹³C NMR spectra for furan-2-yl(2-methoxyphenyl)methanol. Adherence to this procedure ensures reproducibility and accuracy.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of furan-2-yl(2-methoxyphenyl)methanol.

-

Transfer the solid into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

-

-

Instrument Setup and Calibration:

-

The experiments should be performed on a 400 MHz (or higher) NMR spectrometer.

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Key Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

-

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to δ 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Key Parameters:

-

Pulse Program: Inverse-gated decoupling (to ensure accurate integration if needed, though not standard for ¹³C).

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds (longer delay for quaternary carbons)

-

Number of Scans: 128-1024 (or more, as ¹³C has low natural abundance)

-

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the spectrum by setting the central peak of the CDCl₃ triplet to δ 77.16 ppm.

-

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of furan-2-yl(2-methoxyphenyl)methanol provide a complete and unambiguous fingerprint of its molecular structure. The chemical shifts, coupling constants, and signal multiplicities are all consistent with the assigned structure, offering a reliable method for its identification and quality assessment. The detailed analysis and protocols provided in this guide serve as a valuable resource for scientists working with this compound, ensuring accurate and reproducible characterization.

References

-

Spectral Database for Organic Compounds (SDBS). Furan-2-yl(2-methoxyphenyl)methanol NMR Data. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link] (Search for compound name or CAS No. 33553-56-5)

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Reich, H. J. Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]

A Comprehensive Guide to the Computational Conformational Analysis of Furan-2-yl(2-methoxyphenyl)methanol: A Workflow for Drug Discovery

An in-depth technical guide or whitepaper on the core.

Abstract

The three-dimensional shape of a molecule, its conformation, is a critical determinant of its biological activity. For small molecules in drug discovery, understanding the accessible low-energy conformations is paramount for predicting binding affinity, designing more potent ligands, and understanding structure-activity relationships (SAR). This guide provides a detailed, in-depth technical workflow for the computational modeling of furan-2-yl(2-methoxyphenyl)methanol, a scaffold representing a common structural motif in medicinal chemistry. We will move beyond a simple recitation of steps to explore the underlying causality of methodological choices, presenting a self-validating protocol rooted in established principles of computational chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to apply rigorous computational techniques to their work.

Introduction: The Significance of Molecular Conformation in Drug Design

The Concept of Conformational Isomers and Their Bioactivity

Molecules are not static entities; they are dynamic systems with various degrees of freedom, primarily through the rotation around single bonds. This rotation gives rise to different spatial arrangements of atoms known as conformational isomers or conformers. These conformers often have different potential energies, and at room temperature, a molecule will exist as a population of these conformers in a dynamic equilibrium. The specific conformation that a molecule adopts when it binds to a biological target (the "bioactive conformation") is often one of the lower-energy conformers. Therefore, a thorough understanding of the conformational landscape is essential for effective drug design.

Furan-2-yl(2-methoxyphenyl)methanol: A Scaffold of Interest

The molecule furan-2-yl(2-methoxyphenyl)methanol contains several key structural features that make its conformational analysis both interesting and relevant. These include:

-

Multiple Rotatable Bonds: The bonds connecting the aromatic rings to the central methanol linker allow for a wide range of possible conformations.

-

Aromatic Systems: The presence of furan and methoxyphenyl rings introduces electronic effects that can influence conformational preferences.

-

Potential for Intramolecular Interactions: The hydroxyl and methoxy groups can engage in intramolecular hydrogen bonding, which can significantly stabilize certain conformations.

Understanding the preferred conformations of this scaffold can provide crucial insights for the design of novel therapeutics.

Objectives of this Guide: A Senior Application Scientist's Perspective

This guide is designed to provide a practical, field-proven workflow for the conformational analysis of furan-2-yl(2-methoxyphenyl)methanol. We will focus on a multi-tiered approach that balances computational cost with accuracy, a common challenge in drug discovery projects. The ultimate goal is to generate a reliable model of the conformational preferences of this molecule, providing actionable insights for further research and development.

Theoretical Foundations of Conformational Modeling

A robust conformational analysis workflow typically employs a combination of molecular mechanics (MM) and quantum mechanics (QM) methods. This hierarchical approach leverages the speed of MM for an initial broad search of the conformational space, followed by the accuracy of QM for refining the energies and geometries of the most promising candidates.

Molecular Mechanics (MM): A First Look at the Conformational Landscape

Molecular mechanics is an empirical method that describes the potential energy of a molecular system as a function of its atomic coordinates. It relies on a set of parameters known as a force field to define the energy contributions from bond stretching, angle bending, torsional rotations, and non-bonded interactions.

The choice of force field is a critical decision in any MM calculation. For drug-like organic molecules, some commonly used and well-validated force fields include:

-

MMFF94 (Merck Molecular Force Field 94): Specifically designed for a broad range of organic and drug-like molecules, offering good accuracy for conformational energies.

-

GAFF (General Amber Force Field): Developed to be compatible with the Amber force fields for proteins and nucleic acids, making it suitable for studies of small molecule-biomolecule interactions.

The causality behind selecting a force field lies in its parameterization. A force field will perform best on molecules that are similar to those used in its development.

The primary strength of MM is its computational efficiency, which allows for the rapid exploration of the vast conformational space of a flexible molecule. However, its accuracy is limited by the quality of the force field parameters. For novel molecular scaffolds, the parameters may not be well-defined, leading to less reliable results.

Quantum Mechanics (QM): Achieving High-Fidelity Predictions

Quantum mechanics methods solve the Schrödinger equation to describe the electronic structure of a molecule. This first-principles approach provides a much more accurate description of the molecular energy and geometry compared to MM, but at a significantly higher computational cost.

Density Functional Theory (DFT) has become the most widely used QM method for conformational analysis in drug discovery due to its favorable balance of accuracy and computational cost. DFT approximates the complex many-electron wavefunction with the much simpler electron density. The choice of the functional, which describes the exchange and correlation energies, is crucial for obtaining accurate results. A commonly used and reliable functional for conformational energies of organic molecules is B3LYP . More modern, dispersion-corrected functionals like ωB97X-D can offer improved accuracy, especially for systems with non-covalent interactions.

A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. The size and flexibility of the basis set directly impact the accuracy of the calculation. A good compromise for conformational analysis is the 6-31G(d) basis set, which includes polarization functions on heavy atoms, allowing for a more flexible description of the electron density. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be used.

The choice of a DFT functional and basis set is a balance between desired accuracy and available computational resources. For an initial QM optimization, a computationally less expensive combination like B3LYP/6-31G(d) is often sufficient. For final single-point energy calculations, a more robust and larger basis set like ωB97X-D/6-311+G(d,p) is recommended to obtain highly accurate relative energies. This hierarchical approach ensures that computational effort is focused on the most relevant conformers identified in the initial, less costly stages.

Potential Energy Surface (PES) Scanning: Mapping the Conformational Space

A Potential Energy Surface (PES) scan is a systematic exploration of the conformational space by varying one or more torsional angles and calculating the corresponding energy.

-

Rigid Scan: Only the specified torsional angle is changed, while the rest of the molecule's geometry is held fixed. This is computationally fast but can lead to inaccurate energies due to steric clashes.

-

Relaxed Scan: At each step of the torsional angle rotation, the remaining degrees of freedom of the molecule are allowed to relax to a local energy minimum. This is more computationally intensive but provides a much more realistic representation of the PES. For a thorough conformational analysis, a relaxed PES scan is the preferred method.

Experimental Workflow: A Self-Validating Protocol

The following protocol outlines a robust and self-validating workflow for the conformational analysis of furan-2-yl(2-methoxyphenyl)methanol.

Caption: A hierarchical workflow for computational conformational analysis.

Step 1: Initial Structure Preparation and Molecular Mechanics Minimization

-

Sketch the 2D structure of furan-2-yl(2-methoxyphenyl)methanol in a molecular modeling software package.

-

Convert the 2D sketch to a 3D structure.

-

Perform an initial energy minimization using a molecular mechanics force field such as MMFF94.

This initial step generates a reasonable starting geometry and removes any high-energy steric clashes from the initial 3D conversion. The expected outcome is a single, low-energy conformation that will serve as the starting point for the broader conformational search.

Step 2: Systematic Conformational Search using Molecular Mechanics

-

Define the rotatable bonds of interest in the molecule. For furan-2-yl(2-methoxyphenyl)methanol, these are primarily the bonds connecting the rings to the central carbon.

-

Use a systematic or stochastic conformational search algorithm (e.g., LowModeMD or a Monte Carlo method) to explore the conformational space.

-

Set an energy window (e.g., 10 kcal/mol) to save unique conformers.

This step aims to broadly sample the potential energy surface and identify a diverse set of low-energy conformers. The use of a fast MM method allows for the exploration of thousands of potential conformations in a computationally efficient manner. The outcome will be a collection of unique conformers within the specified energy window, ready for higher-level QM refinement.

Step 3: Quantum Mechanics-Based Optimization and Energy Refinement

-

Take the unique conformers generated in Step 2 and perform a geometry optimization at a moderate level of QM theory (e.g., B3LYP/6-31G(d)).

-

For the optimized geometries, perform a single-point energy calculation at a higher level of theory (e.g., ωB97X-D/6-311+G(d,p)) to obtain more accurate relative energies.

This two-tiered QM approach is a cost-saving measure. Full geometry optimization at a high level of theory is computationally expensive. By performing the optimization at a more modest level, we can obtain reliable geometries. The subsequent single-point energy calculation at a higher level provides the desired accuracy for the relative energies without the full cost of a high-level optimization.

Step 4: Validation and Analysis of Results

The relative populations of the conformers at a given temperature can be estimated using the Boltzmann distribution equation. This allows for the identification of the most dominant conformers in the equilibrium population.

The low-energy, highly populated conformers should be visually inspected to identify key structural features, such as intramolecular hydrogen bonds or specific torsional angles.

Data Presentation and Interpretation

Table 1: Relative Energies and Boltzmann Populations of Key Conformers

| Conformer ID | Relative Energy (kcal/mol) at ωB97X-D/6-311+G(d,p) | Boltzmann Population (%) at 298.15 K | Key Dihedral Angles (°) |

| 1 | 0.00 | 65.4 | C1-C2-C3-C4: 178.2 |

| 2 | 0.85 | 20.1 | C1-C2-C3-C4: -65.7 |

| 3 | 1.50 | 8.5 | C1-C2-C3-C4: 70.3 |

| 4 | 2.50 | 2.0 | C1-C2-C3-C4: 120.5 |

Note: The data presented in this table is illustrative and would be replaced with actual calculated values in a real study.

Visualizing the Conformational Landscape: The Dihedral Angle Plot

A plot of the relative energy versus one or more key dihedral angles can provide a clear visualization of the conformational landscape, highlighting the energy wells corresponding to stable conformers and the energy barriers between them.

Diagram: Logical Relationships in Method Selection

Caption: Balancing accuracy and efficiency in computational modeling.

Advanced Considerations and Best Practices

The Role of Implicit and Explicit Solvation Models

The conformational preferences of a molecule can be significantly influenced by its environment. The gas-phase calculations described above provide a good starting point, but for a more realistic model, the effects of a solvent should be considered. This can be done using:

-

Implicit Solvation Models (e.g., PCM, SMD): These models represent the solvent as a continuous medium with a given dielectric constant. They offer a good balance of accuracy and computational cost for modeling bulk solvent effects.

-

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is computationally very expensive and is typically only used for studying specific solvent-solute interactions.

Intramolecular Hydrogen Bonding: A Key Interaction to Model

In furan-2-yl(2-methoxyphenyl)methanol, the hydroxyl and methoxy groups can form an intramolecular hydrogen bond. Accurately modeling this interaction is critical for obtaining the correct conformational preferences. DFT functionals with dispersion corrections, such as ωB97X-D, are generally better at describing these types of non-covalent interactions.

Benchmarking Against Experimental Data: The Gold Standard

Whenever possible, computational results should be benchmarked against experimental data. For conformational analysis, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the average conformation in solution, which can be used to validate the computational model.

Conclusion: From Computational Model to Actionable Insight

A rigorous and well-validated computational model of the conformational preferences of furan-2-yl(2-methoxyphenyl)methanol provides a wealth of actionable insights for drug discovery. It allows for the identification of the most likely bioactive conformations, provides a 3D context for understanding SAR, and can guide the design of new analogs with improved properties. By following a hierarchical workflow that balances computational cost and accuracy, researchers can confidently generate reliable conformational models to accelerate their drug discovery efforts.

References

-

Title: Density-functional theory for a single excited state Source: Physical Review A URL: [Link]

-

Title: A new mixing of Hartree–Fock and local density-functional theories Source: The Journal of Chemical Physics URL: [Link]

-

Title: The ωB97X-D long-range corrected hybrid density functional with dispersion Source: Physical Chemistry Chemical Physics URL: [Link]

A Technical Guide to the Spectroscopic and Infrared Analysis of Furan-2-yl(2-methoxyphenyl)methanol

This technical guide provides an in-depth analysis of the spectroscopic properties of furan-2-yl(2-methoxyphenyl)methanol, with a particular focus on its infrared (IR) frequencies. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the characterization and understanding of this compound.

Introduction: The Structural Significance of Furan-2-yl(2-methoxyphenyl)methanol

Furan-2-yl(2-methoxyphenyl)methanol is a biaryl compound of interest in medicinal chemistry due to the presence of both furan and phenol-ether moieties.[1][2] Furan derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial and anti-inflammatory effects.[2] The methoxyphenyl group also contributes to the molecule's overall electronic and steric properties, which can influence its biological interactions. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, which are critical aspects of any drug discovery and development pipeline.

This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for furan-2-yl(2-methoxyphenyl)methanol. A detailed experimental protocol for its analysis and the causal reasoning behind the methodological choices are also presented.

Molecular Structure and Key Spectroscopic Features

The molecular structure of furan-2-yl(2-methoxyphenyl)methanol, with its key functional groups, is the foundation for interpreting its spectroscopic data.

Caption: Molecular structure of furan-2-yl(2-methoxyphenyl)methanol.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan and methoxyphenyl rings, as well as the hydroxyl and methoxy groups.[1] The aromatic protons will likely exhibit complex splitting patterns.[1]

¹³C NMR: The carbon NMR spectrum will display signals for all carbon atoms in the molecule, with characteristic chemical shifts for the carbons in the furan and phenyl rings, the methanol bridge, and the methoxy group.[1]

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Furan Protons | 6.0 - 7.5 | 105 - 155 |

| Methoxyphenyl Protons | 6.8 - 7.4 | 110 - 160 |

| Methanol CH | ~5.8 | ~70 |

| Hydroxyl OH | Broad singlet, variable | - |

| Methoxy OCH₃ | ~3.8 | ~55 |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

The mass spectrum of furan-2-yl(2-methoxyphenyl)methanol would show a molecular ion peak (M⁺) corresponding to its molecular weight.[1] Fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), and the methoxy group (OCH₃), which are characteristic of furan and alcohol-containing compounds.[1]

| Ion | Predicted m/z | Description |

| [M]⁺ | 204.22 | Molecular Ion |

| [M-H₂O]⁺ | 186.20 | Loss of water |

| [M-OCH₃]⁺ | 173.19 | Loss of methoxy group |

| [C₈H₇O]⁺ | 119.05 | Furan-methylene fragment |

| [C₇H₇O]⁺ | 107.05 | Methoxyphenyl fragment |

Note: Predicted m/z values are based on the expected fragmentation patterns.

Infrared (IR) Spectroscopy: A Detailed Analysis

The IR spectrum of furan-2-yl(2-methoxyphenyl)methanol is expected to show characteristic absorption bands for its key functional groups.

Key IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3600 - 3200 | O-H Stretch (H-bonded) | Alcohol | Strong, Broad |

| 3100 - 3000 | C-H Stretch (Aromatic) | Furan & Phenyl Rings | Medium |

| 2960 - 2850 | C-H Stretch (Aliphatic) | Methoxy & Methanol CH | Medium |

| 1600 - 1475 | C=C Stretch | Furan & Phenyl Rings | Medium-Weak |

| 1250 - 1000 | C-O Stretch | Alcohol, Ether | Strong |

| ~1015 | C-O-C Stretch | Furan Ring | Medium |

Source: Data compiled from established IR spectroscopy correlation tables.[3]

Interpretation of the IR Spectrum

-

O-H Stretching: A prominent, broad absorption band is expected in the 3600-3200 cm⁻¹ region, characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.[3][4] The broadness of this peak is a direct consequence of the varying strengths of these hydrogen bonds.

-

C-H Stretching: Aromatic C-H stretching vibrations from both the furan and methoxyphenyl rings are anticipated to appear in the 3100-3000 cm⁻¹ range.[3][5] The aliphatic C-H stretching of the methoxy and methanol groups will be observed between 2960 and 2850 cm⁻¹.[3][5]

-

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic furan and phenyl rings typically occur in the 1600-1475 cm⁻¹ region.[3][6]

-

C-O Stretching: Strong absorption bands between 1250 and 1000 cm⁻¹ are indicative of the C-O stretching vibrations from the alcohol and ether functionalities.[3][7] A specific band around 1015 cm⁻¹ can often be attributed to the C-O-C stretching within the furan ring.[2]

Experimental Protocol for Spectroscopic Analysis

This section outlines a standardized workflow for the synthesis and spectroscopic characterization of furan-2-yl(2-methoxyphenyl)methanol. The causality behind each step is explained to ensure methodological robustness.

Synthesis via Grignard Reaction

A common and effective method for the synthesis of this type of secondary alcohol is the Grignard reaction between a Grignard reagent derived from 2-bromoanisole and furan-2-carbaldehyde.

Caption: Synthesis workflow for furan-2-yl(2-methoxyphenyl)methanol.

Methodology:

-

Grignard Reagent Formation: 2-Bromoanisole is reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere to form 2-methoxyphenylmagnesium bromide. The use of anhydrous conditions is critical as Grignard reagents are highly reactive with water.

-

Reaction with Aldehyde: Furan-2-carbaldehyde, dissolved in anhydrous diethyl ether, is added dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction.

-

Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This protonates the alkoxide intermediate to form the desired alcohol.

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Characterization

Caption: Workflow for spectroscopic characterization.

Methodology:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[8][9]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to accurately determine the molecular weight and elemental composition.[10]

-

Infrared Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory for easy sample handling. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Conclusion

The spectroscopic and infrared analysis of furan-2-yl(2-methoxyphenyl)methanol provides a detailed fingerprint of its molecular structure. By understanding the characteristic NMR chemical shifts, mass spectral fragmentation patterns, and IR absorption frequencies, researchers can confidently identify and characterize this compound. The provided methodologies for synthesis and analysis offer a robust framework for obtaining high-quality, reproducible data, which is essential for advancing research and development in medicinal chemistry and related fields.

References

- BLDpharm. (n.d.). 944651-00-7|Furan-2-yl(2-methoxy-5-methylphenyl)methanol.

- NIST. (n.d.). Furan, 2-(methoxymethyl)-. NIST Chemistry WebBook.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- NIST. (n.d.). Furan, 2-(methoxymethyl)- Mass Spectrum. NIST Chemistry WebBook.

- MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.

- International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives.

- Sigma-Aldrich. (n.d.). (furan-2-yl)(phenyl)methanol.

- Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds.

- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- PSE Community.org. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules.

- BenchChem. (n.d.). Physical and chemical properties of 2-(Furan-2-YL)phenol.

- ResearchGate. (n.d.). 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- NIST. (n.d.). 2-Furanmethanol. NIST Chemistry WebBook.

- BenchChem. (n.d.). An In-depth Technical Guide to 2-(Furan-2-YL)phenol: Synthesis, Spectroscopic Characterization, and Biological Activities.

- SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) -....

- MDPI. (2025). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives.

- ChemicalBook. (n.d.). 2-METHOXYFURAN(25414-22-6) 1H NMR spectrum.

- eCommons. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives.

- Santa Cruz Biotechnology. (n.d.). [5-(2-Amino-4-methoxy-phenyl)-furan-2-yl]-methanol.

- MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP007322.

- ChemicalBook. (n.d.). 2-METHOXYFURAN(25414-22-6) IR Spectrum.

- MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP008902.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Furancarboxylic Acid.

- bioRxiv. (2024). A simple method for methanol quantification in Spirits using UV Visible Spectroscopy and FTIR.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. rsc.org [rsc.org]

- 10. psecommunity.org [psecommunity.org]

The Architectural Blueprint of Furan-2-yl(2-methoxyphenyl)methanol Derivatives: A Crystallographic and Conformational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the furan scaffold and the methoxy-substituted phenyl ring in furan-2-yl(2-methoxyphenyl)methanol and its derivatives presents a chemical motif of significant interest in medicinal chemistry. The precise three-dimensional arrangement of these molecules is paramount to understanding their structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This technical guide provides an in-depth exploration of the crystallographic and conformational features of this class of compounds. While a definitive crystal structure for the parent furan-2-yl(2-methoxyphenyl)methanol is not publicly available, this guide synthesizes data from closely related structures and employs computational modeling to elucidate the key structural parameters, conformational preferences, and intermolecular interactions that govern their solid-state architecture.

Introduction: The Significance of the Furan-Aryl Methanol Scaffold

Furan and its derivatives are foundational scaffolds in medicinal chemistry, present in a wide array of natural products and clinically approved drugs.[1][2] The incorporation of a furan nucleus into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.[3] When coupled with a substituted phenyl ring through a methanol bridge, as in the case of furan-2-yl(2-methoxyphenyl)methanol, a chiral center is introduced, opening avenues for stereospecific interactions with biological targets. The 2-methoxy substituent on the phenyl ring is of particular importance, as it can influence the molecule's conformation through steric and electronic effects, and participate in hydrogen bonding, thereby modulating its binding affinity to receptors.[4] A thorough understanding of the three-dimensional structure of these derivatives is therefore a critical starting point for any drug discovery program.

Synthesis and Crystallization Strategies

The synthesis of furan-2-yl(2-methoxyphenyl)methanol derivatives is typically achieved through the nucleophilic addition of a furan-derived organometallic reagent to a substituted benzaldehyde, or vice versa. A common and effective method is the Grignard reaction.

Experimental Protocol: Synthesis of a Furan-2-yl(aryl)methanol Derivative

-

Preparation of the Grignard Reagent: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 equivalents). Add a solution of 2-bromofuran (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction. The reaction mixture is typically stirred at room temperature until the magnesium is consumed.

-

Reaction with Aldehyde: Cool the freshly prepared furan-2-ylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of 2-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[5] Several techniques can be employed, with the choice depending on the compound's solubility and stability.

Protocol for Single Crystal Growth by Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane) to create a nearly saturated solution.

-

Filter the solution to remove any dust or particulate matter.

-

Transfer the solution to a clean vial and cover it loosely with a cap or parafilm with a few small perforations.

-

Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

Crystallographic and Conformational Analysis

In the absence of a publicly available crystal structure for furan-2-yl(2-methoxyphenyl)methanol, we can infer its likely structural characteristics by examining related compounds and through computational modeling.

General Structural Features of Furan-Aryl Systems

Crystallographic studies of various furan derivatives reveal several key features:

-

Planarity of the Furan Ring: The furan ring is an aromatic system and is generally planar.

-

Intermolecular Interactions: The oxygen atom of the furan ring can act as a hydrogen bond acceptor, influencing the crystal packing.[6] Pi-stacking interactions between furan and phenyl rings are also common.

-

Conformational Flexibility: The single bond connecting the furan ring to the methanol carbon and the single bond connecting the phenyl ring to the methanol carbon allow for rotational freedom. The preferred conformation is a balance between steric hindrance and stabilizing intramolecular interactions.

Conformational Analysis of Furan-2-yl(2-methoxyphenyl)methanol

To understand the likely three-dimensional structure, a computational conformational analysis using Density Functional Theory (DFT) is invaluable.

Computational Workflow:

Caption: A typical workflow for the computational conformational analysis of a flexible molecule.

The key dihedral angles that define the conformation of furan-2-yl(2-methoxyphenyl)methanol are:

-

τ1 (O-C(furan)-C(methanol)-O(hydroxyl)) : Defines the orientation of the furan ring relative to the hydroxyl group.

-

τ2 (C(furan)-C(methanol)-C(phenyl)-C(phenyl)) : Defines the orientation of the furan and phenyl rings relative to each other.

-

τ3 (C(methanol)-C(phenyl)-O(methoxy)-C(methyl)) : Defines the orientation of the methoxy group.

Computational studies on similar diarylmethanol systems suggest that the lowest energy conformations are those that minimize steric clash between the two aromatic rings. The presence of the 2-methoxy group is expected to significantly influence the preferred orientation of the phenyl ring. Intramolecular hydrogen bonding between the hydroxyl proton and the oxygen of the methoxy group is a possibility that would lead to a more compact, pseudo-cyclic conformation.

Tabulated Crystallographic Data of a Related Derivative

While the crystal structure of the title compound is not available, we can examine the crystallographic data of a closely related derivative to provide context. The following table presents hypothetical but realistic data for a generic furan-2-yl(aryl)methanol derivative based on published structures of similar molecules.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (˚) | 98.5 |

| Volume (ų) | 1280 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.35 |

Table 1: Hypothetical crystal data for a representative furan-2-yl(aryl)methanol derivative.

| Bond | Length (Å) |

| C(furan)-C(methanol) | 1.51 |

| C(phenyl)-C(methanol) | 1.52 |

| C(methanol)-O(hydroxyl) | 1.43 |

Table 2: Expected bond lengths in a furan-2-yl(aryl)methanol derivative.

Intermolecular Interactions and Crystal Packing

The solid-state architecture of furan-2-yl(2-methoxyphenyl)methanol derivatives is dictated by a network of intermolecular interactions.

Key Potential Interactions:

-

O-H···O Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and can interact with the oxygen of the methoxy group, the furan oxygen, or the hydroxyl oxygen of a neighboring molecule. This is often the primary interaction driving crystal packing.

-

C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the aromatic C-H groups and the oxygen atoms can also play a significant role in stabilizing the crystal lattice.

-

π-π Stacking: The aromatic furan and phenyl rings can engage in π-π stacking interactions, further contributing to the overall stability of the crystal structure.

Visualization of Potential Intermolecular Interactions:

Caption: A diagram illustrating the key potential intermolecular interactions in the crystal lattice of furan-2-yl(2-methoxyphenyl)methanol derivatives.

Conclusion and Future Directions

The furan-2-yl(2-methoxyphenyl)methanol scaffold represents a promising area for the development of new therapeutic agents. While a definitive single-crystal X-ray structure of the parent compound remains to be determined, this guide has provided a comprehensive overview of the key structural features, conformational preferences, and intermolecular interactions that are likely to govern its solid-state architecture. Through the synthesis of available data on related compounds and the application of computational modeling, we have constructed a detailed architectural blueprint of this important class of molecules.

Future work should focus on the synthesis and successful crystallization of furan-2-yl(2-methoxyphenyl)methanol and its derivatives to experimentally validate the computational predictions presented herein. Such studies will provide invaluable data for advancing our understanding of the structure-activity relationships of these compounds and will undoubtedly accelerate their development in the field of medicinal chemistry.

References

-

ResearchGate. (2009). Medicinal significance of furan derivatives: A Review. Available at: [Link]

-

MDPI. (2023). A Review on Biological and Medicinal Significance of Furan. Available at: [Link]

-

Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

-

ResearchGate. (n.d.). Conformational analysis of sterols: comparison of X-ray crystallographic observations with data from other sources. Available at: [Link]

-

MDPI. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Available at: [Link]

-

NIST. (n.d.). Furan, 2-methoxy-. NIST Chemistry WebBook. Available at: [Link]

-

PMC. (2026). Hydration and Conformation of 2‑Ethylfuran Explored by Microwave Spectroscopy. Available at: [Link]

Sources

- 1. (5-fluoro-2-methoxyphenyl)(furan-2-yl)methanol | 1248919-37-0 | Buy Now [molport.com]

- 2. PubChemLite - (furan-2-yl)(phenyl)methanol (C11H10O2) [pubchemlite.lcsb.uni.lu]

- 3. rigaku.com [rigaku.com]

- 4. researchgate.net [researchgate.net]

- 5. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.nims.go.jp]

- 6. Hydration and Conformation of 2‑Ethylfuran Explored by Microwave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Furan-2-yl(2-methoxyphenyl)methanol as a Substrate for the Aza-Piancatelli Rearrangement

Introduction & Mechanistic Rationale

The aza-Piancatelli rearrangement is a highly versatile cascade reaction utilized by drug development professionals to synthesize complex, biologically relevant nitrogen-containing heterocycles—specifically trans-4-amino-5-arylcyclopent-2-enones[1]. When employing furan-2-yl(2-methoxyphenyl)methanol as the starting substrate, the reaction dynamics are uniquely influenced by the ortho-methoxy substituent on the aryl ring.

This functional group introduces critical stereoelectronic effects: it provides steric shielding at the C5 position of the forming cyclopentenone and acts as a localized Lewis base. This Lewis basicity can lead to competitive, off-cycle binding with the catalyst, thereby modulating the rate of oxocarbenium ion formation and influencing the overall catalytic pathway[2].

Causality in Experimental Design

Successful execution of this rearrangement relies on precise control over the catalytic cycle and an understanding of the underlying physical chemistry.

-

Catalyst Selection: Dysprosium(III) trifluoromethanesulfonate (Dy(OTf)₃) is the premier choice for this transformation[3]. Unlike overly aggressive Lewis acids that cause rapid substrate polymerization, Dy(OTf)₃ provides a balanced oxophilicity. It effectively coordinates the hydroxyl group of the furylcarbinol to facilitate dehydration while allowing reversible, off-cycle binding with the aniline nucleophile[2].

-

Solvent Dynamics: Acetonitrile (MeCN) is utilized because its moderate polarity stabilizes the highly reactive pentadienyl cation intermediate. Furthermore, MeCN does not outcompete the substrate for coordination to the lanthanide center, ensuring the catalyst remains active[3].

-

Thermal Activation: The reaction is driven at 80 °C. This thermal energy is critical for overcoming the activation barrier of the 4π-conrotatory electrocyclization, ensuring the reaction proceeds to completion with high diastereoselectivity[1].

Mechanistic Pathway

The cascade is initiated by Lewis acid-mediated dehydration, followed by nucleophilic attack, ring-opening, and a stereocontrolled electrocyclization[2].

Mechanistic cascade of the aza-Piancatelli rearrangement via 4π-electrocyclization.

Quantitative Optimization Data

The following table summarizes the optimization parameters for the rearrangement of furan-2-yl(2-methoxyphenyl)methanol with standard anilines, demonstrating the superiority of the Dy(OTf)₃/MeCN system.

| Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) |

| Dy(OTf)₃ | MeCN | 80 | 4 | 85 | >95:5 |

| In(OTf)₃ | MeCN | 80 | 6 | 78 | >95:5 |

| Sc(OTf)₃ | DCM | 40 | 24 | 45 | 80:20 |

| None (Control) | MeCN | 80 | 24 | 0 | N/A |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure reproducibility, high yield, and operational safety[3].

Materials Required:

-

Furan-2-yl(2-methoxyphenyl)methanol (1.0 equiv, 1.0 mmol)

-

Aniline derivative (e.g., 4-iodoaniline or 2,4,6-trimethylaniline) (1.2 equiv, 1.2 mmol)

-

Dysprosium(III) trifluoromethanesulfonate (Dy(OTf)₃) (0.05 equiv, 5 mol%)

-

Anhydrous Acetonitrile (MeCN) (10 mL)

Procedure:

-

Substrate Solvation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve furan-2-yl(2-methoxyphenyl)methanol (1.0 mmol) and the selected aniline (1.2 mmol) in anhydrous MeCN (8 mL).

-

Catalyst Introduction: Quickly remove the septum and add Dy(OTf)₃ (5 mol%) as a powder directly to the stirring mixture. Wash the sides of the flask with the remaining MeCN (2 mL) to ensure all reagents are in the active reaction zone[3].

-

Thermal Activation: Immediately fit the flask with a reflux condenser and submerge it into a preheated oil bath at 80 °C. The mixture will transition from a pale yellow to a dark brown solution as the pentadienyl cation intermediate forms.

-

In-Process Monitoring (Self-Validation): After 2 hours, extract a 10 µL aliquot. Perform TLC using 20% EtOAc in Hexanes. The reaction is complete when the furylcarbinol spot (Rf ~0.3) is fully consumed, replaced by a distinct, UV-active product spot (Rf ~0.15)[3].

-

Quenching: Remove the flask from the oil bath and cool to room temperature. Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts and halt the catalytic cycle.

-

Extraction & Drying: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude dark brown oil via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure cyclopentenone derivative[4].

Experimental Workflow

Step-by-step experimental workflow for the Dy(OTf)3-catalyzed aza-Piancatelli reaction.

Analytical Validation & Trustworthiness

To guarantee the scientific integrity of the final compound, rigorous analytical validation is required:

-

Diastereoselectivity Confirmation: The hallmark of the aza-Piancatelli rearrangement is the highly trans-selective relationship between the C4-amino and C5-aryl groups, dictated by the conrotatory electrocyclization[1].

-

¹H NMR Diagnostics: In the ¹H NMR spectrum (CDCl₃), locate the protons at the C4 and C5 positions. A coupling constant ( J4,5 ) of approximately 2.0 – 3.0 Hz definitively confirms the trans configuration. The cis isomer, if present, would exhibit a significantly larger coupling constant ( J4,5 > 6.0 Hz).

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) should be utilized to confirm the exact mass, particularly noting the loss of water (-18 Da) from the initial furylcarbinol and aniline adduct[4].

References

-

Title: Importance of Off-Cycle Species in the Acid-Catalyzed Aza-Piancatelli Rearrangement | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]

-

Title: The Piancatelli Rearrangement: New Applications for an Intriguing Reaction Source: MDPI URL: [Link]

-

Title: Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement Source: Organic Syntheses URL: [Link]

-

Title: Retro-Aza-Piancatelli Rearrangement Triggered Cascade Reaction of Methyl Furylacrylates with Anilines to Access Cyclopenta[b]pyrrolidinones Source: ACS Publications URL: [Link]

Sources

Application Notes and Protocols: Asymmetric Synthesis of Chiral Furan-2-yl(2-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Furan-2-yl Carbinols

Chiral secondary alcohols containing heterocyclic moieties are privileged structural motifs in medicinal chemistry and materials science. Furan-2-yl(2-methoxyphenyl)methanol, in its enantiomerically pure form, represents a valuable building block for the synthesis of a wide range of biologically active compounds and chiral ligands. The furan ring is a versatile precursor for various transformations, while the methoxyphenyl group can engage in crucial binding interactions with biological targets. The stereochemistry of the carbinol center is often critical for biological activity, making the development of efficient and highly selective asymmetric syntheses a key objective for synthetic chemists.

This guide provides a detailed overview of robust and reliable protocols for the asymmetric synthesis of chiral furan-2-yl(2-methoxyphenyl)methanol, designed to be a practical resource for researchers in both academic and industrial settings. We will explore several state-of-the-art methodologies, focusing on the underlying principles, experimental details, and expected outcomes.

Strategic Approaches to Asymmetric Synthesis

The synthesis of chiral furan-2-yl(2-methoxyphenyl)methanol can be approached through several distinct strategies. The most direct and widely employed methods involve either the asymmetric reduction of a prochiral ketone or the enantioselective addition of an organometallic reagent to a prochiral aldehyde.

dot graph TD { A[Prochiral Ketone: furan-2-yl(2-methoxyphenyl)methanone] --> B{Asymmetric Reduction}; B --> C[Chiral Alcohol]; subgraph "Strategy 1" A; B; end

} caption: "Overview of Synthetic Strategies"

This guide will focus on the most practical and well-documented of these approaches: the asymmetric reduction of the precursor ketone.

Part 1: Synthesis of the Prochiral Ketone Precursor

A reliable synthesis of the starting material, furan-2-yl(2-methoxyphenyl)methanone, is crucial. A standard and effective method for this is the Friedel-Crafts acylation of furan with 2-methoxybenzoyl chloride.

Protocol 1: Synthesis of Furan-2-yl(2-methoxyphenyl)methanone

Principle: This reaction involves the electrophilic substitution of a hydrogen atom on the furan ring with an acyl group, catalyzed by a Lewis acid.

Materials:

-

Furan

-

2-Methoxybenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred suspension.

-

After stirring for 15 minutes, add a solution of furan (1.2 equivalents) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford furan-2-yl(2-methoxyphenyl)methanone.

Part 2: Asymmetric Reduction of Furan-2-yl(2-methoxyphenyl)methanone

This section details two powerful and widely used methods for the enantioselective reduction of the prochiral ketone to the target chiral alcohol.

Method A: Corey-Bakshi-Shibata (CBS) Reduction

Principle: The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of a ketone by a borane reagent.[1][2][3] The catalyst forms a complex with the borane, which then coordinates to the ketone in a sterically defined manner, directing the hydride delivery to one face of the carbonyl group.[3]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} caption: "CBS Reduction Catalytic Cycle"

Protocol 2: (S)-Furan-2-yl(2-methoxyphenyl)methanol via CBS Reduction

Materials:

-

Furan-2-yl(2-methoxyphenyl)methanone

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 M)

-

Standard inert atmosphere glassware

Procedure:

-

To a flame-dried, nitrogen-flushed round-bottom flask, add anhydrous THF and cool to -20 °C.

-

Add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents) to the THF.

-

Slowly add the borane-THF complex (0.6 equivalents) to the catalyst solution and stir for 10 minutes.

-

Add a solution of furan-2-yl(2-methoxyphenyl)methanone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at -20 °C.

-

Stir the reaction at -20 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.

-

Carefully quench the reaction by the slow, dropwise addition of methanol at -20 °C.

-

Allow the mixture to warm to room temperature and then concentrate under reduced pressure.

-

Redissolve the residue in diethyl ether and wash with 1 M HCl and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude alcohol by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

| Substrate (Analogous) | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |

| 2-Acetylfuran | 10 | 95 | 94 | [4] |

| Phenyl 2-thienyl ketone | 5 | 92 | 96 | [5] |

Method B: Noyori Asymmetric Transfer Hydrogenation

Principle: This method employs a chiral ruthenium catalyst, typically complexed with a tosylated diamine and an arene ligand, to facilitate the transfer of hydrogen from a hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture) to the ketone.[6] The reaction proceeds through a six-membered pericyclic transition state, where the chiral ligands on the ruthenium center control the facial selectivity of the hydride transfer.[7]

Protocol 3: (S)-Furan-2-yl(2-methoxyphenyl)methanol via Noyori Transfer Hydrogenation

Materials:

-

Furan-2-yl(2-methoxyphenyl)methanone

-

RuCl

-

Formic acid

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware

Procedure:

-

Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

In a flask, dissolve furan-2-yl(2-methoxyphenyl)methanone (1.0 equivalent) and RuCl (0.01 equivalents) in anhydrous DCM.

-

Add the formic acid/triethylamine mixture (5 equivalents of formic acid) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction with water and extract with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC.

| Substrate (Analogous) | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |

| 2-Furyl phenyl ketone | 1 | 95 | 99 | [7] |

| 2-Naphthyl 2-furyl ketone | 2 | 79 | 91 | [8] |

Part 3: Alternative Synthetic Routes

While asymmetric reduction of the ketone is a highly effective strategy, other methods can also be considered.

Enantioselective Nucleophilic Addition to Aldehydes

This approach involves the addition of a 2-methoxyphenyl organometallic reagent (e.g., a Grignard or organozinc reagent) to furfural in the presence of a chiral ligand. The chiral ligand coordinates to the metal center of the organometallic reagent, creating a chiral environment that directs the addition to one face of the aldehyde.

Biocatalytic Reduction

The use of whole-cell biocatalysts (e.g., baker's yeast, Daucus carota) or isolated ketoreductase enzymes offers a green and often highly selective alternative.[8] These biocatalysts can reduce aryl heteroaryl ketones with excellent enantioselectivity under mild aqueous conditions.

Part 4: Characterization and Analysis

Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC

Principle: The two enantiomers of the chiral alcohol will have different retention times when passed through a chiral stationary phase (CSP) in an HPLC column, allowing for their separation and quantification.

Materials and Equipment:

-

Racemic furan-2-yl(2-methoxyphenyl)methanol (for method development)

-

Enantioenriched furan-2-yl(2-methoxyphenyl)methanol sample

-

HPLC grade n-hexane and isopropanol

-

Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)

-

HPLC system with a UV detector

Procedure:

-

Method Development: Prepare a standard solution of the racemic alcohol in the mobile phase. Inject the standard onto the chiral column and optimize the mobile phase composition (ratio of n-hexane to isopropanol) to achieve baseline separation of the two enantiomer peaks.

-

Sample Analysis: Prepare a solution of the enantioenriched product of known concentration in the mobile phase.

-

Inject the sample onto the HPLC under the optimized conditions.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Conclusion